molecular formula C8H7BClF3O2 B1420406 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid CAS No. 1072946-33-8

5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1420406
CAS No.: 1072946-33-8
M. Wt: 238.4 g/mol
InChI Key: WIXOOBHBVKOORA-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is a specialized organoboron compound characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial process in organic synthesis .

Pharmacokinetics

The compound’s success in sm coupling reactions suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties, along with the compound’s relatively stable nature, contribute to its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions. The compound’s success in SM coupling reactions is due to the exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign, which contributes to its efficacy and stability .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, by binding to the carbohydrate moieties on these proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, can affect downstream signaling pathways and cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with target biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit serine proteases by forming a covalent bond with the serine residue in the active site. Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive species. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is essential to carefully control the dosage to minimize potential adverse effects while maximizing the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that play crucial roles in metabolic processes. For instance, this compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments. For example, it can bind to specific transporters that mediate its uptake into cells, where it can accumulate in certain organelles or cellular regions. The localization and accumulation of this compound can impact its activity and function within cells .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can influence various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:

  • Bromination: The starting material, 2-methyl-4-(trifluoromethyl)aniline, undergoes bromination to introduce a bromo group at the desired position.

  • Borylation: The brominated compound is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

  • Chlorination: Finally, the borylated compound is chlorinated to introduce the chloro group at the appropriate position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Typically involves the use of a palladium catalyst, a base (such as sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Suzuki-Miyaura Reaction: Biaryl compounds.

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials.

Biology: In biological research, 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is used as a building block for the synthesis of bioactive molecules. It can be employed in the development of enzyme inhibitors, receptor ligands, and other biologically active compounds.

Medicine: The compound finds applications in medicinal chemistry, where it is used to synthesize drug candidates. Its incorporation into drug molecules can enhance their stability, efficacy, and selectivity.

Industry: In the materials industry, this compound is used to create advanced materials with specific properties, such as high thermal stability and chemical resistance. It is also employed in the development of new polymers and coatings.

Comparison with Similar Compounds

  • 4-Chloro-2-methylphenylboronic acid

  • 2-Methyl-4-(trifluoromethyl)phenylboronic acid

  • 5-Chloro-2-methylphenylboronic acid

Uniqueness: 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a chloro group and a trifluoromethyl group on the phenyl ring, which enhances its reactivity and stability compared to similar compounds. This combination of functional groups allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

[5-chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)7(10)3-6(4)9(14)15/h2-3,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXOOBHBVKOORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674542
Record name [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-33-8
Record name B-[5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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